1,4-Bis(dicyanomethylene)cyclohexane

Thermal conductivity Metal-organic frameworks Guest-host interactions

Essential immediate precursor to TCNQ for organic electronics and MOF thermal tuning. The required intermediate for all practical TCNQ syntheses; cannot be generically substituted. High purity (≥98%) ensures reliable yield (~60%) in green, water-based synthesis routes. Ideal for R&D and scalable manufacturing.

Molecular Formula C12H8N4
Molecular Weight 208.22 g/mol
CAS No. 1518-15-6
Cat. No. B074546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(dicyanomethylene)cyclohexane
CAS1518-15-6
Molecular FormulaC12H8N4
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1CC(=C(C#N)C#N)CCC1=C(C#N)C#N
InChIInChI=1S/C12H8N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H2
InChIKeyNXQNMVFWIRBUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(dicyanomethylene)cyclohexane (CAS 1518-15-6): Critical Precursor to TCNQ for Organic Electronics Procurement


1,4-Bis(dicyanomethylene)cyclohexane (CAS 1518-15-6), also known as (cyclohexane-1,4-diylidene)dimalononitrile or H4-TCNQ, is a cyanocarbon compound with the molecular formula C12H8N4 and a molecular weight of 208.224 g/mol . This compound serves as the essential immediate chemical precursor to 7,7,8,8-tetracyanoquinodimethane (TCNQ), a powerful electron acceptor widely employed in organic electronics and charge-transfer salt preparation [1]. Its structure consists of a central cyclohexane ring bearing two dicyanomethylene groups, which confers specific physical properties including a density of 1.3±0.1 g/cm³ and a boiling point of 469.3±30.0 °C at 760 mmHg . The compound is commercially available at purities ≥98% .

Why 1,4-Bis(dicyanomethylene)cyclohexane Cannot Be Directly Substituted with TCNQ or Other Acceptors in TCNQ Production


Generic substitution of 1,4-bis(dicyanomethylene)cyclohexane with TCNQ or alternative electron acceptors is not feasible in synthetic workflows. 1,4-Bis(dicyanomethylene)cyclohexane is the requisite immediate precursor to TCNQ; all practical chemical syntheses of TCNQ require this cyclohexane derivative as an intermediate, which is subsequently dehydrogenated to yield the final product [1]. Attempting to directly use TCNQ or a structurally analogous acceptor as a synthetic building block would circumvent the essential oxidative dehydrogenation step, resulting in different chemical pathways and outcomes. Furthermore, the cyclohexane core of 1,4-bis(dicyanomethylene)cyclohexane confers distinct reactivity and physical properties—such as a higher boiling point (469.3 °C) compared to many aromatic acceptors—that are critical for its role as a stable, isolable intermediate in TCNQ manufacturing processes [1].

Quantitative Differentiation of 1,4-Bis(dicyanomethylene)cyclohexane (H4-TCNQ) from TCNQ and F4-TCNQ: Evidence-Based Comparison for Scientific Selection


H4-TCNQ Enables an Order-of-Magnitude Reduction in Thermal Conductivity in MOF Composites Compared to TCNQ and F4-TCNQ

When infiltrated into the HKUST-1 metal-organic framework (MOF), 1,4-bis(dicyanomethylene)cyclohexane (H4-TCNQ) reduces the thermal conductivity of the composite by approximately a factor of 4 relative to pristine HKUST-1. This reduction is comparable to that achieved with TCNQ and F4-TCNQ, indicating that all three guest molecules significantly decrease thermal conductivity, likely due to increased vibrational scattering and hybridization of low-frequency modes [1].

Thermal conductivity Metal-organic frameworks Guest-host interactions

H4-TCNQ Exhibits a Distinct Crystal Structure and Molecular Conformation Compared to TCNQ

Single-crystal X-ray diffraction reveals that 1,4-bis(dicyanomethylene)cyclohexane crystallizes in the monoclinic space group P2(1) with unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, and Z = 2, refined to R = 0.042 for 1798 observed reflections [1]. In contrast, TCNQ typically adopts a planar, quinonoid structure [2], while H4-TCNQ is nearly planar within 0.2 Å with a torsion angle of -179(2)° [3]. This conformational and packing difference directly impacts solid-state properties such as charge transport and thermal stability.

Crystallography Molecular conformation Solid-state packing

H4-TCNQ Enables a Water-Based, Three-Step Synthesis Route to TCNQ with High Atom Economy

The patented process (EP0019958A1) describes a three-step synthesis of 1,4-bis(dicyanomethylene)cyclohexane from hydroquinone using water as the exclusive solvent, with a total reaction time of approximately one hour [1]. The overall yield of TCNQ from 1,4-bis(dicyanomethylene)cyclohexane via dehydrogenation with MnO₂ in refluxing toluene is ca. 60% . In contrast, alternative TCNQ syntheses often require organic solvents and multi-step purifications, making this route more atom-economical and scalable for industrial production.

Green chemistry Synthetic methodology Process chemistry

Best Research and Industrial Application Scenarios for 1,4-Bis(dicyanomethylene)cyclohexane (H4-TCNQ) Based on Quantitative Evidence


Sustainable, Large-Scale Synthesis of TCNQ for Organic Electronics

1,4-Bis(dicyanomethylene)cyclohexane is the essential precursor for manufacturing TCNQ, a key electron acceptor in organic semiconductors, photovoltaic devices, and charge-transfer complexes. Its water-based, three-step synthesis from hydroquinone [1] and subsequent dehydrogenation to TCNQ in ~60% yield provides a scalable, environmentally benign route that aligns with industrial green chemistry initiatives. Procurement of high-purity H4-TCNQ (≥98%) ensures reliable TCNQ production with reduced solvent waste and energy input.

Engineering Thermal Conductivity in Metal-Organic Framework (MOF) Composites

When infiltrated into HKUST-1 MOFs, H4-TCNQ reduces the thermal conductivity of the composite by a factor of 4, equivalent to the effect observed with TCNQ and F4-TCNQ [2]. This makes H4-TCNQ a valuable guest molecule for tuning thermal transport in MOF-based materials, such as in thermal insulation coatings, gas separation membranes, or catalysis supports where heat management is critical.

Crystal Engineering and Solid-State Property Modulation Studies

The distinct crystal structure of H4-TCNQ (monoclinic P2(1), R=0.042) [3] and its near-planar molecular conformation (torsion angle -179(2)°) [4] offer a unique platform for investigating structure-property relationships in organic solids. Researchers can exploit these features to design new materials with tailored packing, polymorphism, or charge-transport characteristics, differentiating H4-TCNQ from the more extensively studied TCNQ.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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